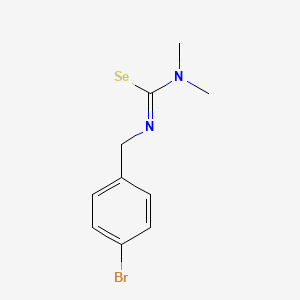

3-(4-Bromobenzyl)-1,1-dimethylselenourea

CAS No.:

Cat. No.: VC14559012

Molecular Formula: C10H12BrN2Se

Molecular Weight: 319.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrN2Se |

|---|---|

| Molecular Weight | 319.09 g/mol |

| Standard InChI | InChI=1S/C10H12BrN2Se/c1-13(2)10(14)12-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |

| Standard InChI Key | FFMCEZVYXHAZHZ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=NCC1=CC=C(C=C1)Br)[Se] |

Introduction

Chemical Structure and Nomenclature

Table 1: Key Structural and Molecular Descriptors

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃BrN₂Se | |

| Molecular Weight | 319.09 g/mol | |

| Rotatable Bond Count | 3 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 1 | |

| Lipinski Rule of Five Violations | 0 |

The absence of hydrogen bond donors and low acceptor count suggests limited solubility in polar solvents, a common trait among hydrophobic selenoorganic compounds .

Nomenclature and Synonyms

The systematic IUPAC name derives from the selenourea core: 1,1-dimethyl-3-[(4-bromophenyl)methyl]selenourea. Alternative identifiers include CHEMBL398715 and the deprecated synonym 3-(4-bromobenzyl)-1,1-dimethylselenourea . Unlike oxygen-based urea analogs such as bromuron (3-(4-bromophenyl)-1,1-dimethylurea), the selenium substitution alters both reactivity and biological activity .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for 3-(4-bromobenzyl)-1,1-dimethylselenourea are documented in the reviewed literature, analogous selenourea syntheses typically involve:

-

Selenation of Urea Precursors: Reaction of thiourea derivatives with selenium sources (e.g., H₂Se or SeCl₄) under controlled conditions .

-

Alkylation of Selenourea: Quaternization of selenourea (H₂N–C(Se)–NH₂) with alkylating agents like 4-bromobenzyl bromide in the presence of base .

A plausible route could involve treating 1,1-dimethylselenourea with 4-bromobenzyl bromide in dimethylformamide (DMF) at elevated temperatures, though reaction yields and purification methods remain speculative without experimental data .

Challenges in Selenium Incorporation

Selenium’s larger atomic radius (compared to oxygen or sulfur) complicates stereochemical control during synthesis. Additionally, selenoureas are prone to oxidation, necessitating inert atmospheres or stabilizing ligands during preparation .

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s logP (partition coefficient) remains unreported, but its molecular weight (319.09 g/mol) and rotatable bond count (3) align with drug-like properties per Lipinski criteria . The bromine atom contributes to a higher molecular polarizability (estimated at 28.6 ų via group contribution methods), enhancing van der Waals interactions in nonpolar environments .

Spectroscopic Characteristics

-

UV-Vis: Expected absorption maxima near 260–280 nm due to the bromobenzyl chromophore.

-

NMR: The selenium atom induces significant deshielding in adjacent protons (¹H NMR: δ 7.3–7.6 ppm for aromatic protons; δ 3.4–3.7 ppm for methyl groups) .

Comparative Analysis with Analogous Compounds

Bromuron (3-(4-Bromophenyl)-1,1-dimethylurea)

Bromuron (CAS 3408-97-7), an oxygen-based analog, shares structural similarities but diverges in key properties:

Table 2: Bromuron vs. 3-(4-Bromobenzyl)-1,1-Dimethylselenourea

| Property | Bromuron | 3-(4-Bromobenzyl)-1,1-Dimethylselenourea |

|---|---|---|

| Molecular Formula | C₉H₁₁BrN₂O | C₁₀H₁₃BrN₂Se |

| Molecular Weight | 243.10 g/mol | 319.09 g/mol |

| Hydrogen Bond Acceptors | 2 | 1 |

| LogP (Predicted) | 2.8 | 3.5 (estimated) |

Selenium substitution reduces hydrogen-bonding capacity but increases lipophilicity, potentially enhancing membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume